amino}propanoic acid CAS No. 2108754-04-5](/img/structure/B6309248.png)

3-{[(t-Butoxy)carbonyl](3-methylbutan-2-yl)amino}propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

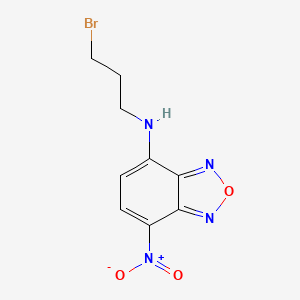

3-{[(t-Butoxy)carbonyl](3-methylbutan-2-yl)amino}propanoic acid, also known as t-Butoxycarbonyl-L-leucine, is an essential amino acid that is found in many proteins. It is a non-proteinogenic amino acid and has been used in a variety of applications, including in the synthesis of peptides and proteins, in the production of organic compounds, and in the study of biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Peptide Synthesis

3-{(t-Butoxy)carbonylamino}propanoic acid: is commonly used in the field of peptide synthesis. The tert-butyloxycarbonyl (Boc) group serves as a protective group for amino acids during the synthesis of peptides. It prevents unwanted side reactions by protecting the amine functionality while the peptide bond formation takes place . This compound, therefore, plays a crucial role in the production of dipeptides and more complex polypeptides, which are essential for creating therapeutic agents and studying protein functions.

Material Science

In material science, this compound’s derivatives can be utilized to create novel polymeric materials. The Boc-protected amino acid can be incorporated into polymer chains to introduce side-chain functionality that can alter the physical properties of the material, such as hydrophobicity, rigidity, or biodegradability . These materials have potential applications in drug delivery systems, biocompatible materials, and responsive surfaces.

Analytical Chemistry

The tert-butyloxycarbonyl group is also significant in analytical chemistry. It is used to derivatize compounds to increase their volatility or stability, facilitating their analysis by gas chromatography or mass spectrometry . This is particularly useful in the quantitative and qualitative analysis of complex biological samples where precise measurements of compounds are required.

Biotechnology

In biotechnology, 3-{(t-Butoxy)carbonylamino}propanoic acid is used in the synthesis of ionic liquids derived from amino acids, known as amino acid ionic liquids (AAILs) . These AAILs have shown promise as solvents and catalysts in biocatalytic processes, including enzyme-catalyzed reactions, which are more environmentally friendly compared to traditional organic solvents.

Environmental Science

The environmental applications of this compound are linked to its role in the synthesis of biodegradable polymers. By incorporating Boc-protected amino acids into polymers, researchers can develop materials that break down more readily in the environment, reducing pollution and facilitating waste management .

Medicine

In the medical field, the Boc-protected amino acids are used in the development of prodrugs—medicinal substances that are metabolically converted into a pharmacologically active drug within the body . This approach can improve the bioavailability and reduce the side effects of certain medications.

Propiedades

IUPAC Name |

3-[3-methylbutan-2-yl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-9(2)10(3)14(8-7-11(15)16)12(17)18-13(4,5)6/h9-10H,7-8H2,1-6H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKKCDAHWLNUAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)N(CCC(=O)O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(t-Butoxy)carbonyl](3-methylbutan-2-yl)amino}propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(t-Butoxy)carbonyl][3-(propan-2-yloxy)propyl]amino}propanoic acid](/img/structure/B6309200.png)

amino}propanoic acid](/img/structure/B6309201.png)

amino}propanoic acid](/img/structure/B6309203.png)

amino}propanoic acid](/img/structure/B6309206.png)

![3-{[(t-Butoxy)carbonyl][3-(diethylamino)propyl]amino}propanoic acid](/img/structure/B6309210.png)

amino}propanoic acid](/img/structure/B6309219.png)

![3-{[(t-Butoxy)carbonyl][2-(4-methoxyphenyl)ethyl]amino}propanoic acid](/img/structure/B6309232.png)

![3-{[(t-Butoxy)carbonyl][3-(dimethylamino)propyl]amino}propanoic acid](/img/structure/B6309236.png)

![3-{[(2H-1,3-Benzodioxol-5-yl)methyl][(t-butoxy)carbonyl]amino}propanoic acid](/img/structure/B6309241.png)

amino}propanoic acid](/img/structure/B6309255.png)